Cas no 1379307-30-8 (4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde)
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde
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- Inchi: 1S/C6H3ClN4O/c7-5-4-3(1-12)10-11-6(4)9-2-8-5/h1-2H,(H,8,9,10,11)
- InChI Key: POGQFWRXIHZDJI-UHFFFAOYSA-N
- SMILES: C1N=C(Cl)C2C(C=O)=NNC=2N=1
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM331947-100mg |
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
1379307-30-8 | 95%+ | 100mg |
$1479 | 2021-08-18 | |
| Chemenu | CM331947-250mg |
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
1379307-30-8 | 95%+ | 250mg |
$2070 | 2021-08-18 | |
| Ambeed | A454247-5g |
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
1379307-30-8 | 98% | 5g |
$3701.0 | 2024-04-24 | |
| Chemenu | CM331947-100mg |
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
1379307-30-8 | 95%+ | 100mg |
$489 | 2023-03-27 | |
| Chemenu | CM331947-250mg |
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
1379307-30-8 | 95%+ | 250mg |
$733 | 2023-03-27 | |
| Chemenu | CM331947-500mg |
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
1379307-30-8 | 95%+ | 500mg |
$978 | 2023-03-27 | |
| Chemenu | CM331947-1g |
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
1379307-30-8 | 95%+ | 1g |
$1222 | 2023-03-27 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8084-100mg |
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
1379307-30-8 | 95% | 100mg |
¥2050.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8084-250mg |
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
1379307-30-8 | 95% | 250mg |
¥3277.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8084-500mg |
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
1379307-30-8 | 95% | 500mg |
¥5461.0 | 2024-04-24 |
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde Suppliers
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (CAS No. 1379307-30-8): A Versatile Heterocyclic Building Block
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (CAS No. 1379307-30-8) is an important heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This pyrazolo[3,4-d]pyrimidine derivative serves as a valuable building block in medicinal chemistry due to its unique structural features and reactivity profile.
The compound features a chloro-substituted pyrazolopyrimidine core with an aldehyde functional group at the 3-position, making it particularly useful for various synthetic transformations. Researchers frequently search for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde synthesis methods and its applications in drug discovery, reflecting the growing interest in this scaffold.
Recent studies have highlighted the importance of pyrazolo[3,4-d]pyrimidine derivatives in developing kinase inhibitors, with particular relevance to cancer research. The aldehyde group in 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde allows for convenient conjugation with various nucleophiles, enabling the creation of diverse molecular libraries for biological screening.
From a chemical perspective, the chloro-pyrazolopyrimidine carbaldehyde structure offers multiple sites for modification, including the reactive chlorine atom at position 4 and the formyl group at position 3. This dual functionality makes it a preferred intermediate for constructing more complex nitrogen-containing heterocycles, which are prevalent in many FDA-approved drugs.
The compound's molecular weight of 197.59 g/mol and its moderate solubility in common organic solvents contribute to its handling convenience in laboratory settings. Researchers often inquire about 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde solubility and storage conditions, which are crucial for maintaining its stability during synthetic operations.
In the context of current pharmaceutical trends, pyrazolo[3,4-d]pyrimidine scaffolds have emerged as privileged structures in drug design. The 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde derivative specifically has been utilized in the development of potential therapeutic agents targeting various diseases, aligning with the growing demand for novel small molecule therapeutics.
Quality control of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde typically involves HPLC analysis to ensure purity, with many suppliers offering ≥95% purity grades. The compound's characterization data, including NMR and mass spectra, are frequently requested by researchers verifying its structure for their projects.
From a commercial availability standpoint, CAS 1379307-30-8 is offered by several specialty chemical suppliers, with pricing and packaging options varying based on quantity and purity requirements. The compound's shelf life and storage recommendations (typically at 2-8°C under inert atmosphere) are common queries among purchasing researchers.
The synthetic utility of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde extends beyond pharmaceuticals into materials science, where such heterocyclic aldehydes can serve as precursors for functional materials. This versatility contributes to its growing importance in cross-disciplinary research applications.
Safety considerations for handling 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde include standard laboratory precautions for organic compounds, with particular attention to avoiding inhalation or skin contact. Proper personal protective equipment (PPE) should always be used when working with this chemical.
Recent patent literature reveals an increasing number of applications featuring pyrazolo[3,4-d]pyrimidine-3-carbaldehyde derivatives, particularly in the areas of kinase inhibition and signal transduction modulation. This trend suggests continued interest in this chemical scaffold for drug discovery programs.
The compound's stability under various conditions is another area of research interest, with studies investigating its behavior under different pH conditions and temperatures. Such information is valuable for researchers planning synthetic routes involving this intermediate.
Analytical methods for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde quantification continue to evolve, with advanced techniques like LC-MS becoming more commonly employed to ensure accurate measurement in complex matrices.
Looking forward, the demand for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde is expected to grow in parallel with the expanding field of heterocyclic chemistry in drug discovery. Its combination of reactivity and structural features positions it as a valuable tool for medicinal chemists exploring new therapeutic possibilities.
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